3(R)-Chloromethyl-pyrrolidine hydrochloride NMR spectra interpretation
3(R)-Chloromethyl-pyrrolidine hydrochloride NMR spectra interpretation
An In-Depth Technical Guide to the NMR Spectral Interpretation of 3(R)-Chloromethyl-pyrrolidine Hydrochloride
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectra of 3(R)-Chloromethyl-pyrrolidine hydrochloride. As a crucial analytical technique in pharmaceutical development and chemical research, NMR spectroscopy offers unparalleled insight into molecular structure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the structural elucidation and verification of this important chiral building block. While a publicly available, fully assigned spectrum for this specific compound is not readily found, this guide will present a comprehensive, theoretical interpretation based on established NMR principles and spectral data from analogous structures.
The Molecular Framework: Structure and Magnetic Environments
3(R)-Chloromethyl-pyrrolidine hydrochloride is a chiral amine salt with the molecular formula C₅H₁₁Cl₂N.[4] Its structure consists of a five-membered pyrrolidine ring substituted at the 3-position with a chloromethyl group. The nitrogen atom is protonated, forming a hydrochloride salt, a common strategy to improve the stability and water-solubility of amine-containing compounds.[5]
Understanding the unique magnetic environments of each proton and carbon is the first step in spectral interpretation. The protons and carbons are labeled in the diagram below for reference throughout this guide.
Caption: Labeled structure of 3(R)-Chloromethyl-pyrrolidine hydrochloride.
Due to the chiral center at C3, the protons on C2, C4, and C5 are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For hydrochloride salts, the choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the spectrum.[6] In a non-exchanging solvent like DMSO-d₆, these protons would be visible, often as a broad signal.[6] The following predictions assume a solvent like D₂O or CD₃OD.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Coupling Interactions |
| H6a, H6b | 3.6 - 3.8 | Doublet of doublets (dd) or multiplet (m) | These protons are on the carbon (C6) directly attached to the electronegative chlorine atom, causing a significant downfield shift. They are coupled to the H3 proton. |
| H2a, H2b, H5a, H5b | 3.1 - 3.5 | Multiplets (m) | These protons are adjacent to the positively charged nitrogen atom, which deshields them and shifts them downfield. Complex coupling between geminal and vicinal protons will result in complex multiplets. |
| H3 | 2.5 - 2.8 | Multiplet (m) | This methine proton is coupled to the protons on C2, C4, and C6, leading to a complex multiplet. It is shifted downfield by the adjacent chloromethyl group. |
| H4a, H4b | 1.9 - 2.3 | Multiplet (m) | These protons are furthest from the electron-withdrawing groups and are therefore the most upfield (shielded) of the ring protons. They will show complex geminal and vicinal coupling. |
| N⁺H₂ | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet (br s) | In a non-exchanging solvent, the ammonium protons are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and potential exchange. In D₂O, this signal would be absent.[6] |
Causality Behind Predictions: The electron-withdrawing effects of the protonated nitrogen (N⁺) and the chlorine atom are the primary drivers of the chemical shifts. Protons closer to these groups are more deshielded and appear at a higher ppm value. The complex splitting patterns arise from J-coupling, the through-bond interaction between neighboring protons.[7] In a five-membered ring, the vicinal coupling constants (³J) are highly dependent on the dihedral angle between the protons, as described by the Karplus equation, and typically range from 2-8 Hz.[7][8]
Predicted ¹³C NMR Spectrum: Elucidating the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since all five ring carbons and the chloromethyl carbon are chemically distinct, six signals are expected.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | 48 - 52 | The chloromethyl carbon is directly attached to the highly electronegative chlorine, causing a strong deshielding effect and a downfield shift. |
| C2, C5 | 45 - 50 | These carbons are adjacent to the protonated nitrogen, which deshields them. They are expected to be in a similar region. |
| C3 | 38 - 43 | This methine carbon is the chiral center and is shifted downfield due to the attached chloromethyl group. |
| C4 | 28 - 33 | This carbon is the most shielded of the ring carbons, as it is furthest from the electronegative substituents, and thus appears at the most upfield position. |
Self-Validating Logic: The predicted chemical shifts follow established trends. Carbons bonded to electronegative atoms (Cl, N⁺) are shifted downfield. The relative positions of C3 and C4 are logical, with C3 being more deshielded due to the α-substituent effect of the chloromethyl group. These predictions can be cross-validated using 2D NMR techniques.
Experimental Protocols: From Sample to Spectrum
Acquiring high-quality NMR data requires meticulous sample preparation and a systematic approach to data acquisition.[9]
NMR Sample Preparation Protocol
-
Analyte Weighing: Accurately weigh 10-20 mg of 3(R)-Chloromethyl-pyrrolidine hydrochloride for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]
-
Solvent Selection: Choose an appropriate deuterated solvent.
-
Deuterium Oxide (D₂O): Excellent for dissolving hydrochloride salts. Will result in the exchange and disappearance of the N⁺H₂ signal.
-
Methanol-d₄ (CD₃OD): Also a good polar solvent for salts. The N⁺H₂ signal will also exchange.
-
DMSO-d₆: A polar aprotic solvent that will dissolve the sample and allow for the observation of the N⁺H₂ protons.[6]
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
The following diagram illustrates the logical flow for acquiring and interpreting the NMR data for this compound.
Caption: Workflow for NMR data acquisition and interpretation.
The Power of 2D NMR for Unambiguous Assignment
While 1D spectra provide the foundational data, two-dimensional (2D) NMR experiments are essential for definitive structural proof.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons (or geminal). For instance, it would show correlations between H3 and the protons on C2, C4, and C6, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the most powerful tool for unambiguously assigning both the ¹H and ¹³C spectra. By identifying the C-H pairs, the predicted assignments in the tables above can be experimentally verified.
By employing this comprehensive NMR analysis workflow, researchers can confidently verify the structure, stereochemistry, and purity of 3(R)-Chloromethyl-pyrrolidine hydrochloride, ensuring its suitability for downstream applications in drug discovery and development.
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